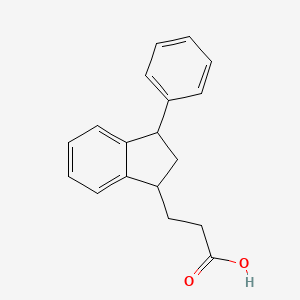
3-(3-Phenyl-1-indanyl)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Phenyl-1-indanyl)propionic acid is an organic compound characterized by a propionic acid moiety attached to a 3-phenyl-1-indanyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenyl-1-indanyl)propionic acid typically involves the following steps:
Formation of the Indanyl Intermediate: The initial step involves the synthesis of the 3-phenyl-1-indanyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction, where benzene reacts with 1-indanone in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Propionic Acid Moiety: The next step involves the introduction of the propionic acid group. This can be done through a Grignard reaction, where the indanyl intermediate reacts with a propionyl chloride in the presence of magnesium to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 3-(3-Phenyl-1-indanyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propionic acid moiety can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as amines or alcohols
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different functional groups
科学的研究の応用
3-(3-Phenyl-1-indanyl)propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 3-(3-Phenyl-1-indanyl)propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
類似化合物との比較
3-Phenylpropionic acid: A structurally related compound with a simpler structure, lacking the indanyl group.
Indole-3-propionic acid: Another related compound with an indole moiety instead of the indanyl group.
Comparison:
Structural Differences: 3-(3-Phenyl-1-indanyl)propionic acid has a more complex structure compared to 3-phenylpropionic acid and indole-3-propionic acid, which may contribute to its unique properties and applications.
Unique Properties: The presence of the indanyl group in this compound may enhance its binding affinity to certain molecular targets, leading to distinct biological activities.
特性
CAS番号 |
72216-50-3 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC名 |
3-(3-phenyl-2,3-dihydro-1H-inden-1-yl)propanoic acid |
InChI |
InChI=1S/C18H18O2/c19-18(20)11-10-14-12-17(13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,14,17H,10-12H2,(H,19,20) |
InChIキー |
XTLDALXUGWJVGF-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=CC=CC=C2C1C3=CC=CC=C3)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















